molecular formula C11H16OS B1442409 4-Hexylthiophene-2-carbaldehyde CAS No. 222554-30-5

4-Hexylthiophene-2-carbaldehyde

Cat. No. B1442409
CAS RN: 222554-30-5
M. Wt: 196.31 g/mol
InChI Key: XZSDWKHOEIKBDB-UHFFFAOYSA-N
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Description

4-Hexylthiophene-2-carbaldehyde, also known as 2-Formyl-4-hexylthiophene, is an organic compound with the molecular formula C11H16OS . It is a valuable compound used in various fields, including materials science and organic electronics.


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a hexyl group and a formyl group attached at the 4 and 2 positions, respectively . The molecular weight of this compound is 196.31 g/mol .


Physical And Chemical Properties Analysis

This compound is a clear liquid with a light yellow to brown color . It has a predicted boiling point of 298.0±28.0 °C and a predicted density of 1.036±0.06 g/cm3 . The refractive index is between 1.5300 to 1.5340 .

Scientific Research Applications

Organic Photovoltaic Cell Fabrication

4-Hexylthiophene-2-carbaldehyde has been utilized in the fabrication of organic photovoltaic (OPV) cells. A study synthesized a multibranched crystalline molecule using hexyl-substituted thiophene-based carbaldehydes, which was employed to fabricate OPV cells. This approach led to an increase in short-circuit current density and open circuit voltage, enhancing the power conversion efficiency of the cells (Lee et al., 2008).

Optical Properties and Fluorescence Applications

Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, prepared from N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, revealed significant optical properties. These compounds exhibited moderate to high fluorescence quantum yields, suggesting their potential application in invisible ink dyes and other areas requiring fluorescence (Bogza et al., 2018).

Coupling Reactions in Organic Synthesis

The compound has been involved in coupling reactions, such as those promoted by samarium diiodide. These reactions add to aromatic and aliphatic aldehydes, facilitating the synthesis of various organic compounds (Yang & Fang, 1995).

Applications in Organic Semiconductors

This compound-based star-shaped crystalline molecules have been synthesized for use in organic semiconductors, particularly for field-effect transistor applications. These molecules showed good solubility, self-film-forming properties, and notable semiconducting properties (Kim et al., 2007).

Antibacterial and Biological Evaluation

A study synthesized various 4-arylthiophene-2-carbaldehyde compounds, which were evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. These compounds demonstrated good activities, with certain compounds showing significant antibacterial and NO scavenging properties (Ali et al., 2013).

Safety and Hazards

4-Hexylthiophene-2-carbaldehyde is classified as a combustible liquid and is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name

4-hexylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSDWKHOEIKBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729234
Record name 4-Hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222554-30-5
Record name 4-Hexyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222554-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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